8-((呋喃-2-基甲基)氨基)-7-(2-羟丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

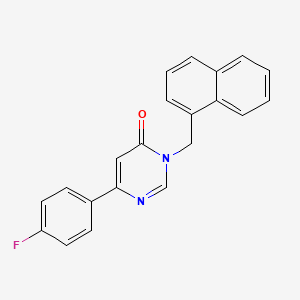

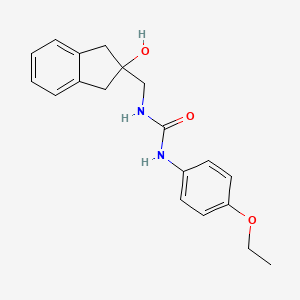

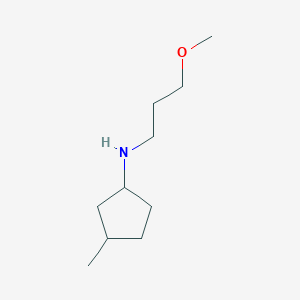

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. The structure suggests that it has been modified with a furan moiety and additional functional groups that could affect its interaction with other biological molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the reactivity of furan derivatives. For instance, the kinetics of reactions involving furan and alkylfurans with OH radicals are studied, which could be relevant to the synthesis of furan-containing compounds like the one of interest . The paper indicates that furan and its derivatives can react with OH radicals, suggesting potential pathways for modifying furan rings during synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a purine base, which is a bicyclic aromatic heterocycle, fused with a furan ring, a five-membered oxygen-containing heterocycle. The presence of a furan ring is significant as it can participate in various chemical reactions, particularly photoaddition reactions as indicated by the study on methoxypsoralens . The substitution patterns on the furan and purine rings could influence the molecule's electronic properties and its potential to form photoadducts with nucleic acids.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is highlighted in the provided papers. The first paper discusses the reactivity of various methylfurans with OH radicals, which could shed light on the possible reactions that the furan component of the compound might undergo . The second paper examines the photoaddition of methoxypsoralens to nucleic acids, which is particularly relevant as the compound also contains a furan ring that could potentially engage in similar photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of its constituent parts. The furan ring is known for its reactivity due to the electron-rich oxygen atom, which can participate in electrophilic aromatic substitution reactions. The purine ring system is known for its planarity and ability to engage in π-π stacking interactions, which are important in nucleic acid structure and function. The presence of a hydroxypropyl group suggests potential for hydrogen bonding and increased solubility in polar solvents.

科学研究应用

生物衍生呋喃的催化转化

研究表明,生物衍生的呋喃,如糠醛及其衍生物,可以使用水溶性钌催化剂转化为酮酸和二酮等有价值的化合物。这些转化对于绿色化学和可持续材料生产很重要,表明呋喃衍生物,包括所讨论的化合物,可能在开发新的催化过程或材料方面具有应用 (Gupta 等人,2015).

功能化嘧啶衍生物的合成

呋喃化合物已被用于合成功能化的嘧啶衍生物,表明含呋喃的分子如“8-((呋喃-2-基甲基)氨基)-7-(2-羟丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮”可能是具有潜在药物应用的新杂环化合物的先驱或中间体 (Akçamur 等人,1988).

抗菌和抗真菌特性

嘌呤衍生物已被研究其抗菌和抗真菌特性。例如,某些 8-氨基-7-(2-羟基-2苯乙基)-3-甲基黄嘌呤已显示出对金黄色葡萄球菌和白色念珠菌的疗效,在某些情况下超过了参考药物。这表明结构相似的化合物可能具有值得探索的宝贵生物活性 (Romanenko 等人,2016).

生物基聚酯的酶促合成

呋喃衍生物与二酸乙酯的酶促聚合导致了新型生物基聚酯的开发。这表明含呋喃的化合物,包括“8-((呋喃-2-基甲基)氨基)-7-(2-羟丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮”,可能被用于合成新材料,促进可持续聚合物和塑料的发展 (Jiang 等人,2014).

属性

IUPAC Name |

8-(furan-2-ylmethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-8(20)7-19-10-11(18(2)14(22)17-12(10)21)16-13(19)15-6-9-4-3-5-23-9/h3-5,8,20H,6-7H2,1-2H3,(H,15,16)(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXCXMKURJAEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)

![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)